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Introduction to Lipid-Based Nanoparticles for Targeted
Delivery

Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform for genetic

medicines and targeted therapeutics, with demonstrated clinical success in mRNA vaccines and siRNA

therapeutics. These nanoscale delivery vehicles are composed of amphiphilic lipid components that self-

assemble into colloidally stabilized structures in aqueous environments, capable of encapsulating and

protecting therapeutic cargo until delivery into target cells [1]. The fundamental advantage of LNPs lies in

their ability to overcome biological barriers that traditionally limited nucleic acid therapeutics, including

enzymatic degradation, poor cellular uptake, and inefficient endosomal escape [1]. While early LNP

applications focused primarily on liver targeting through endogenous apolipoprotein E (ApoE) recruitment,

recent advances have enabled more precise targeting through surface functionalization with targeting ligands

including antibodies, peptides, and other homing molecules [2].

SCHOOL peptides (Synthetic CHarged OLigolipopeptides) represent a novel class of targeting ligands that

exploit specific molecular interactions for cell-specific targeting. These peptides are designed to mimic

natural protein-protein interactions and can be conjugated to LNP surfaces to direct nanoparticles to specific

cell types or tissues. The integration of SCHOOL peptides with LNPs creates a versatile targeted delivery
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platform that combines the favorable pharmacokinetic and payload protection properties of LNPs with the

precise targeting capabilities of biologically inspired peptides. This combination is particularly valuable for

advanced therapeutics requiring cell-type specific delivery, such as cancer treatments, genetic medicines,

and therapies for immune disorders [2].

The development of LNP-peptide conjugates requires careful consideration of multiple formulation

parameters, including lipid composition, peptide orientation, conjugation chemistry, and stability. These

application notes provide detailed protocols and methodological guidance for researchers developing

SCHOOL peptide-targeted LNP systems, with emphasis on both fundamental principles and advanced

characterization techniques essential for achieving reproducible and efficacious formulations.

LNP Formulation Design & SCHOOL Peptide
Mechanism

Core LNP Components and Functions

Table 1: Core components of lipid nanoparticles and their functional roles in targeted delivery systems

Component
Category

Example
Molecules

Primary Function
Concentration
Range

Considerations for
SCHOOL
Conjugation

Ionizable
Lipids

DLin-MC3-

DMA,
306O10, ALC-

0315

Encapsulation

efficiency, endosomal
escape via ionization

at low pH

35-50 mol% pKa critical for

endosomal escape;
optimal range 6.5-6.9

Phospholipids DSPC, DOPE,

POPC

Structural integrity,

membrane fusion
facilitation

10-20 mol% DOPE enhances

membrane fusion for
improved cytosolic

delivery

Cholesterol Cholesterol,

cholesterol

Membrane stability

and fluidity modulation

38-45 mol% Enhances LNP

stability in circulation
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Component
Category

Example
Molecules

Primary Function
Concentration
Range

Considerations for
SCHOOL
Conjugation

derivatives

PEGylated
Lipids

DMG-
PEG2000,

ALC-0159

Steric stabilization,
prevention of

aggregation,
pharmacokinetics

modulation

1.5-3 mol% Anchor point for
SCHOOL peptide

conjugation; reduced
percentages improve

cellular uptake

Targeting
Ligands

SCHOOL

peptides,
Antibodies,

Aptamers

Cell-specific targeting

via receptor
recognition

Variable SCHOOL peptides

typically conjugated
post-LNP formation

The rational design of LNP formulations begins with selection of appropriate lipid components that

collectively enable efficient cargo encapsulation, provide stability during circulation, facilitate cellular

uptake, and promote endosomal escape. Ionizable lipids represent the most critical component, as their

protonation at acidic pH enables interaction with endosomal membranes and subsequent cargo release into

the cytoplasm [1]. The phospholipid component provides structural integrity to the LNP, while cholesterol

enhances stability and facilitates membrane fusion. PEGylated lipids serve dual purposes: they provide a

steric barrier that prevents nanoparticle aggregation and extends circulation time, while also providing

functional groups for subsequent conjugation of SCHOOL peptides or other targeting ligands [3].

Recent advances in LNP formulation have highlighted the importance of component ratios and their impact

on delivery efficiency. Excessive PEG content (>3 mol%) can hinder cellular uptake and endosomal escape,

while insufficient PEG (<1 mol%) may result in particle aggregation and rapid clearance [1]. For SCHOOL

peptide-conjugated LNPs, the PEG component serves as the primary conjugation point, requiring careful

balancing of PEG length, density, and functionalization to optimize both stability and targeting efficiency.

SCHOOL Peptide Targeting Mechanism
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SCHOOL peptides function through molecular recognition of cell surface receptors overexpressed on

target cells. The mechanism involves specific binding to receptor proteins, followed by receptor-mediated

endocytosis that internalizes the LNP into the target cell. Once internalized, the ionizable lipids within the

LNP become protonated in the acidic endosomal environment, leading to disruption of the endosomal

membrane and release of the therapeutic cargo into the cytoplasm [2].

The targeting specificity of SCHOOL peptides derives from their selective interaction with receptors

preferentially expressed on target cells. For example, peptides targeting transferrin receptors show enhanced

uptake in cancer cells, while those targeting specific integrins can direct LNPs to endothelial cells or immune

cells. This selective targeting reduces off-target effects and enhances therapeutic efficacy by concentrating

the LNP payload in the desired cell population [2].
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SCHOOL Peptide Targeting Mechanism (40 chars)

SCHOOL Peptide

Cell Surface Receptor

specific binding

Receptor-Mediated Endocytosis

triggers

LNP

conjugated to

Endosomal Compartment

forms

Cytoplasmic Release

disrupted by LNP

Click to download full resolution via product page

Figure 1: SCHOOL peptide targeting mechanism involves specific binding to cell surface receptors,

triggering receptor-mediated endocytosis and subsequent cytoplasmic release of therapeutic cargo.

Experimental Protocols & Methodologies
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LNP Formulation Preparation Protocol

Microfluidic-based LNP formation represents the current gold standard for reproducible, scalable LNP

production. This protocol describes the preparation of blank LNPs suitable for subsequent SCHOOL peptide

conjugation, with parameters optimized for consistent particle size and high encapsulation efficiency.

Materials Required:

Ionizable lipid (e.g., DLin-MC3-DMA, 50 mM in ethanol)
Phospholipid (e.g., DSPC, 20 mM in ethanol)

Cholesterol (40 mM in ethanol)
PEG-lipid (e.g., DMG-PEG2000, 10 mM in ethanol)

Aqueous buffer (25 mM sodium acetate, pH 4.0)
Microfluidic device (e.g., NanoAssemblr)

Dialysis membranes (MWCO 100 kDa)
Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

Prepare the lipid phase by combining ionizable lipid, phospholipid, cholesterol, and PEG-lipid in
ethanol at molar ratios of 50:10:38.5:1.5 to achieve total lipid concentration of 10-25 mg/mL.

Filter both lipid and aqueous phases through 0.22 μm filters to remove particulate
contaminants.

Set up microfluidic device according to manufacturer instructions, establishing total flow rate
(TFR) of 12 mL/min and flow rate ratio (FRR) of 3:1 (aqueous:organic).

Simultaneously pump lipid and aqueous phases through device, collecting resulting LNP
suspension in glass vial.

Dialyze formed LNPs against 100x volume PBS (pH 7.4) for 18-24 hours at 4°C with 2-3 buffer
changes to remove ethanol and establish neutral pH.

Filter resulting LNP suspension through 0.45 μm filter and characterize for size, PDI, and
concentration.

Critical Parameters:

Total flow rate impacts particle size: higher TFR produces smaller particles
pH of aqueous buffer affects encapsulation efficiency and stability

Temperature during dialysis should not exceed 4°C to prevent degradation
Final LNPs should be stored in PBS at 4°C and used within 72 hours for conjugation
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SCHOOL Peptide Conjugation Protocol

Post-formulation conjugation of SCHOOL peptides to pre-formed LNPs preserves peptide integrity and

targeting functionality. This protocol utilizes maleimide-thiol chemistry for efficient coupling to PEG-lipids

functionalized with reactive groups.

Materials Required:

Pre-formed LNPs with maleimide-functionalized PEG-lipids
SCHOOL peptide with C-terminal cysteine residue

Tris(2-carboxyethyl)phosphine (TCEP)
Dimethyl sulfoxide (DMSO)

Zeba Spin Desalting Columns (7K MWCO)
HEPES buffered saline (HBS, pH 6.5-7.2)

Procedure:

Reduce SCHOOL peptide disulfide bonds by incubating with 5x molar excess TCEP in HBS for
30 minutes at room temperature.

Remove reducing agent using desalting column equilibrated with HBS according to
manufacturer protocol.

Determine reduced peptide concentration by absorbance measurement at 280 nm.
Add reduced peptide to LNPs at 2:1 molar ratio (peptide:maleimide group) and incubate with

gentle agitation for 4-16 hours at 4°C.
Quench reaction by adding 100x molar excess of L-cysteine relative to maleimide groups and

incubate for 30 minutes.
Purify conjugated LNPs by dialysis or size exclusion chromatography to remove unreacted

peptide.
Confirm conjugation efficiency by HPLC analysis of fluorescently labeled peptides.

Quality Control Checks:

Monitor particle size and PDI before and after conjugation (should not increase by >15%)
Determine peptide coupling efficiency via fluorescence or colorimetric assay

Verify targeting specificity through cell binding assays with receptor-positive and receptor-
negative cells

Comprehensive LNP Characterization Methods
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Table 2: Analytical methods for characterization of SCHOOL peptide-conjugated LNPs

Characterization
Parameter

Analytical Method
Target
Specification

Protocol Details

Particle Size & PDI Dynamic Light Scattering
(DLS)

50-150 nm, PDI
<0.2

Dilute 1:100 in PBS,
measure in triplicate at 25°C

Zeta Potential Laser Doppler
Microelectrophoresis

-10 to +10 mV Dilute 1:100 in 1 mM NaCl,
measure in triplicate

Peptide
Conjugation
Efficiency

HPLC with fluorescence
detection

>85% conjugation Use C18 column,
acetonitrile/water gradient

with 0.1% TFA

Morphology Transmission Electron

Microscopy (TEM)

Spherical, uniform Negative staining with 2%

uranyl acetate

LNP Stability Size monitoring at 4°C,

25°C

<15% size change

over 30 days

Weekly measurements in

PBS and 50% serum

Targeting
Specificity

Flow cytometry with

receptor+ cells

>3x uptake vs

control

Compare to non-targeted

LNPs in relevant cell
models

Advanced characterization of SCHOOL peptide-conjugated LNPs should include evaluation of the protein

corona formation, as adsorbed proteins can significantly impact targeting efficiency and cellular uptake [3].

The following specialized protocol enables isolation and analysis of the hard protein corona that forms on

LNPs upon exposure to biological fluids:

Density Gradient Ultracentrifugation for Protein Corona Isolation:
Prepare continuous iodixanol density gradient (5-30%) in ultracentrifuge tubes.

Incubate SCHOOL-LNPs with human plasma (1:4 ratio) for 1 hour at 37°C with gentle agitation.
Layer protein-LNP complexes onto pre-formed density gradient.

Centrifuge at 100,000 × g for 18 hours at 4°C to separate LNP-corona complexes from
unbound proteins and endogenous nanoparticles.

Collect LNP-containing fractions (typically at 15-25% density) for downstream analysis.
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Identify corona proteins by liquid chromatography-mass spectrometry (LC-MS/MS) with label-

free quantification normalized to plasma protein composition.

This method provides superior separation of LNP-corona complexes from endogenous nanoparticles

compared to standard ultracentrifugation, enabling accurate identification of proteins specifically enriched on

the LNP surface [3].

Therapeutic Applications & Signaling Pathways

Oncology Applications and Pathway Targeting

SCHOOL peptide-conjugated LNPs show particular promise in cancer therapeutics, where they can be

designed to target receptors overexpressed on specific tumor types. The targeted delivery enables enhanced

accumulation of chemotherapeutic agents, siRNA, or mRNA in malignant cells while minimizing exposure

to healthy tissues. In hepatocellular carcinoma (HCC), for example, SCHOOL peptides targeting the

fibroblast growth factor receptor (FGFR) or epidermal growth factor receptor (EGFR) can direct LNPs to

cancer cells overexpressing these receptors [2]. Once internalized, LNP-encapsulated siRNA can silence key

oncogenes in pathways such as PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, or Wnt/β-catenin, effectively

disrupting tumor proliferation and survival signaling networks.

The signaling pathways targeted by SCHOOL-LNP delivered therapeutics play critical roles in cancer

progression. The VEGF signaling pathway promotes tumor angiogenesis, while the EGFR pathway regulates

epithelial cell proliferation, survival, and motility. Simultaneous targeting of multiple pathways through

combination therapies encapsulated in targeted LNPs can overcome the compensatory mechanisms that often

limit single-pathway inhibition [2].
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Figure 2: Oncogenic signaling pathways in hepatocellular carcinoma and other cancers that can be targeted

using SCHOOL-LNP delivered siRNA therapeutics.

Genetic Medicine Applications

Beyond oncology, SCHOOL peptide-conjugated LNPs show significant potential for genetic medicine

applications, including protein replacement therapies, gene editing, and treatment of rare genetic disorders.

The targeted delivery of mRNA encoding therapeutic proteins to specific cell types represents a promising

approach for diseases requiring tissue-specific protein expression. Similarly, SCHOOL-LNPs can deliver

gene editing components such as CRISPR-Cas9 mRNA and guide RNA to specific tissues, minimizing off-

target effects while maximizing editing efficiency in target cells [1].

The modular nature of the SCHOOL-LNP platform enables rapid customization for different therapeutic

applications. By simply exchanging the SCHOOL peptide component, the same LNP formulation can be

redirected to different cell types, streamlining development for multiple disease indications. This flexibility

is particularly valuable for rare diseases where development of dedicated delivery systems may not be

economically feasible.
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Regulatory Considerations & Characterization

Comprehensive characterization of SCHOOL peptide-conjugated LNPs is essential for regulatory approval

and clinical translation. Beyond the standard physicochemical parameters, regulatory agencies require

demonstration of targeting specificity, stability under physiological conditions, and thorough safety profiling.

The protein corona that forms on LNPs upon administration significantly influences their biological identity

and must be thoroughly characterized, as it can either enhance or diminish targeting efficiency depending on

the specific proteins adsorbed [3].

Critical quality attributes for SCHOOL-LNPs include:

Identity and purity of SCHOOL peptide component

Conjugation efficiency and stability of peptide-LNP linkage
Size distribution and morphology consistency across batches

Encapsulation efficiency and drug loading capacity
In vitro targeting specificity and receptor binding affinity

Storage stability under recommended conditions
Sterility and endotoxin levels for injectable products

Manufacturing process controls should ensure batch-to-batch consistency in both LNP properties and

peptide conjugation. Accelerated stability studies should monitor changes in particle size, PDI, peptide

integrity, and targeting functionality over time under various storage conditions. Additionally, robust assays

demonstrating the biological activity of the final product, such as receptor binding and cellular uptake in

relevant cell models, are essential for establishing potency specifications.

Conclusion

SCHOOL peptide-conjugated lipid nanoparticles represent a versatile and powerful platform for targeted

therapeutic delivery, combining the favorable payload protection and delivery capabilities of LNPs with the

precise targeting specificity of biologically inspired peptides. The protocols and application notes presented

here provide a comprehensive framework for researchers developing these advanced nanomedicines, with

emphasis on robust formulation methods, thorough characterization, and consideration of critical factors that

impact targeting efficiency and therapeutic outcomes.
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As the field advances, computational approaches including molecular dynamics simulations and machine

learning are increasingly being employed to optimize LNP design and predict behavior in biological systems

[4]. These tools, combined with the experimental methodologies outlined here, will accelerate the

development of next-generation SCHOOL-LNP formulations with enhanced targeting precision and

therapeutic efficacy across a broad range of disease applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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